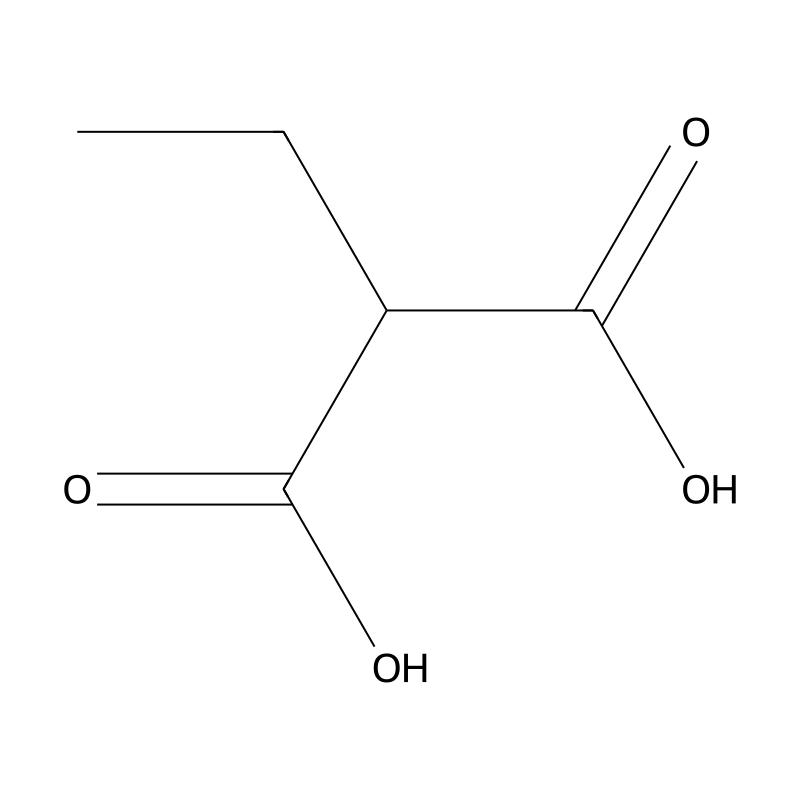

Ethylmalonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ethylmalonic acid is a branched aliphatic dicarboxylic acid that serves as a critical synthetic building block, a precursor for active pharmaceutical ingredients (such as barbiturates), and a highly specific analytical standard for clinical diagnostics. In industrial and laboratory procurement, the selection of ethylmalonic acid over its unsubstituted or methyl-substituted analogs is driven by its distinct physicochemical profile. The presence of the ethyl side chain fundamentally alters its thermal stability, acid dissociation constants, and enzymatic binding affinity [1]. Consequently, buyers must evaluate this compound not merely as a generic dicarboxylic acid, but as a specialized reagent whose purity and unique inductive properties dictate process yields in high-temperature condensations, precise buffering capacities, and strict specificity in biocatalytic workflows [2].

Substituting ethylmalonic acid with malonic acid or methylmalonic acid fundamentally alters reaction thermodynamics and downstream material performance. The +I inductive effect of the ethyl group strengthens the adjacent carbon-carbon bond, significantly increasing the activation energy required for thermal decarboxylation compared to unsubstituted malonic acid [1]. This means that temperature profiles optimized for malonic acid will result in altered reaction kinetics if applied to the ethyl derivative. Furthermore, in aqueous formulations, the ethyl group decreases the compound's acidity, shifting both pKa values upward and changing the buffering capacity [2]. In advanced biocatalytic applications, enzymes such as ethylmalonyl-CoA decarboxylase exhibit strict specificity for the ethyl-substituted form, rendering baseline malonyl-CoA entirely non-reactive [3]. Therefore, generic substitution leads to process failures in temperature-sensitive syntheses, pH-calibrated systems, and engineered metabolic pathways.

References

- [1] Gopalan, R. 'Kinetics of Decarboxylation of Ethylmalonic Acid.' Asian Journal of Chemistry 11.4 (1999): 1475-1482.

- [2] Okochi, H., & Brimblecombe, P. 'Potential Trace Metal–Organic Complexation in the Atmosphere.' TheScientificWorldJOURNAL 2 (2002): 767-786.

- [3] Linster, C. L., et al. 'Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading.' Journal of Biological Chemistry 286.50 (2011): 42992-43003.

Thermal Decarboxylation Kinetics and High-Temperature Processability

During high-temperature synthetic processes, the stability of the dicarboxylic acid precursor is critical to preventing premature yield loss via CO2 evolution. Kinetic studies of molten state decarboxylation at 100 °C demonstrate that ethylmalonic acid possesses a free energy of activation (ΔG*) of 134 kJ/mol [1]. In direct comparison, unsubstituted malonic acid exhibits a lower ΔG* of 130 kJ/mol under identical conditions [1]. This +4 kJ/mol higher activation barrier is attributed to the +I inductive effect of the ethyl substituent, which strengthens the carbon-carbon bond and impedes heterolytic cleavage.

| Evidence Dimension | Free energy of activation (ΔG*) for molten decarboxylation at 100 °C |

| Target Compound Data | 134 kJ/mol |

| Comparator Or Baseline | Malonic acid (130 kJ/mol) |

| Quantified Difference | +4 kJ/mol higher activation barrier |

| Conditions | Molten state decarboxylation kinetics |

Provides a wider thermal processing window during esterification or condensation reactions before premature decarboxylation occurs, reducing yield loss in high-temperature syntheses.

Acid Dissociation Constants (pKa) for Buffer Formulation

The selection of a dicarboxylic acid for pH-sensitive formulations or catalytic environments relies heavily on its specific dissociation profile. Ethylmalonic acid exhibits a pKa1 of 3.1 and a pKa2 of 5.9 [1]. When compared to the baseline malonic acid, which has a pKa1 of 2.8 and a pKa2 of 5.7, the ethyl-substituted compound shows a distinct upward shift in both dissociation constants[1]. This reduction in acidity is a direct result of the electron-donating nature of the ethyl group, which destabilizes the resulting carboxylate anion relative to the unsubstituted parent compound.

| Evidence Dimension | Acid dissociation constants (pKa1 and pKa2) |

| Target Compound Data | pKa1 = 3.1, pKa2 = 5.9 |

| Comparator Or Baseline | Malonic acid (pKa1 = 2.8, pKa2 = 5.7) |

| Quantified Difference | +0.3 and +0.2 pH unit upward shift |

| Conditions | Aqueous solution, standard conditions |

Makes ethylmalonic acid a milder proton donor, which is critical for formulating tailored buffer systems or controlling pH in sensitive catalytic environments.

Enzymatic Specificity in Biocatalytic Proofreading Pathways

In engineered biocatalytic pathways, precursor specificity is paramount to avoiding cross-reactivity. Ethylmalonyl-CoA, synthesized from ethylmalonic acid, is the specific target substrate for the metabolite proofreading enzyme Ethylmalonyl-CoA Decarboxylase (ECHDC1) [1]. In vitro assays measuring the disappearance of acid-stable radioactive substrates reveal that ECHDC1 processes the ethyl-substituted substrate with high efficiency, while exhibiting an approximately 20-fold lower catalytic efficiency for methylmalonyl-CoA [1]. Furthermore, the enzyme shows no detectable activity on unsubstituted malonyl-CoA [1].

| Evidence Dimension | Relative catalytic efficiency of ECHDC1 |

| Target Compound Data | High specific activity for ethylmalonyl-CoA |

| Comparator Or Baseline | Methylmalonyl-CoA (~20-fold lower efficiency) and Malonyl-CoA (no detectable activity) |

| Quantified Difference | >20-fold higher specificity over methyl substitution; absolute specificity over unsubstituted baseline |

| Conditions | In vitro enzymatic assay measuring acid-stable radioactive substrate disappearance |

Ensures strict substrate fidelity in engineered polyketide synthase (PKS) pathways, making ethylmalonic acid the mandatory precursor for these specific biocatalytic conversions.

Liquid-Liquid Extraction Recovery for Clinical LC-MS/MS Workflows

When utilizing ethylmalonic acid as a quantitative biomarker or internal standard in clinical diagnostics, the choice of extraction solvent drastically impacts recovery rates. In fully automated LC-MS/MS profiling of serum organic acids, methanol deproteination and extraction yields a recovery rate of 63% for ethylmalonic acid [1]. In contrast, using acetonitrile as the extraction solvent results in recovery rates plummeting below 40% for highly polar dicarboxylic acids [1]. This differential solubility and partitioning behavior dictates the required analytical protocols for accurate quantification.

| Evidence Dimension | Liquid-liquid extraction recovery rate |

| Target Compound Data | 63% recovery using methanol |

| Comparator Or Baseline | <40% recovery using acetonitrile |

| Quantified Difference | >23% absolute improvement in extraction recovery |

| Conditions | Automated deproteination and extraction of serum organic acids for LC-MS/MS |

Forces analytical laboratories to strictly specify methanol-based extraction protocols when procuring ethylmalonic acid as a biomarker standard to avoid diagnostic false negatives.

High-Temperature Condensation and Esterification

Due to its higher activation energy for decarboxylation compared to malonic acid, ethylmalonic acid is the preferred aliphatic diacid building block when synthetic steps (such as Knoevenagel condensations or barbiturate synthesis) require elevated temperatures. It allows chemists to push reaction temperatures higher without suffering from premature CO2 loss [1].

Tailored Buffer Systems and pH-Sensitive Catalysis

The +I inductive effect of the ethyl group raises the pKa relative to unsubstituted malonic acid, making ethylmalonic acid an ideal candidate for formulations requiring a slightly milder acidic environment. This is particularly useful in specialized buffer systems where standard malonic acid would be too acidic [2].

Biocatalytic Pathway Engineering and PKS Systems

As the specific substrate for ECHDC1, ethylmalonyl-CoA (derived from ethylmalonic acid) is utilized in engineered polyketide synthase (PKS) pathways. It is the correct choice for metabolic engineering projects where strict metabolite proofreading is required to avoid cross-reactivity with methylmalonyl-CoA or malonyl-CoA [3].

Clinical LC-MS/MS Biomarker Standardization

Procured as a high-purity analytical standard, ethylmalonic acid is used in the diagnosis of short-chain acyl-CoA dehydrogenase deficiency and organic acidemias. Its successful application requires laboratories to adopt optimized extraction protocols (e.g., using methanol) to account for its specific partition coefficient and ensure accurate quantification [4].

References

- [1] Gopalan, R. 'Kinetics of Decarboxylation of Ethylmalonic Acid.' Asian Journal of Chemistry 11.4 (1999): 1475-1482.

- [2] Okochi, H., & Brimblecombe, P. 'Potential Trace Metal–Organic Complexation in the Atmosphere.' TheScientificWorldJOURNAL 2 (2002): 767-786.

- [3] Linster, C. L., et al. 'Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading.' Journal of Biological Chemistry 286.50 (2011): 42992-43003.

- [4] Takahashi, M., et al. 'Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.' Diagnostics 11.12 (2021): 2197.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant